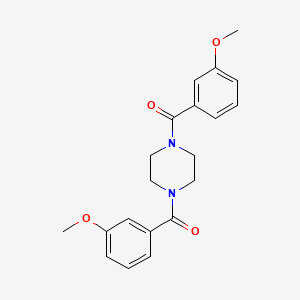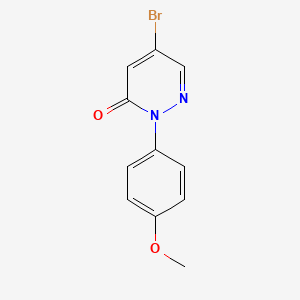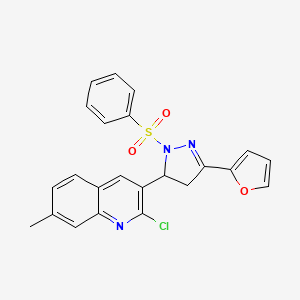![molecular formula C12H21Cl2N3O B2811082 [1-(6-Methoxypyridin-2-yl)piperidin-3-yl]methanamine;dihydrochloride CAS No. 2413883-85-7](/img/structure/B2811082.png)
[1-(6-Methoxypyridin-2-yl)piperidin-3-yl]methanamine;dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[1-(6-Methoxypyridin-2-yl)piperidin-3-yl]methanamine;dihydrochloride: is a chemical compound with the molecular formula C₁₂H₁₉N₃O·2HCl and a molecular weight of 294.22 g/mol
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [1-(6-Methoxypyridin-2-yl)piperidin-3-yl]methanamine;dihydrochloride typically involves the following steps:
Starting Materials: : The synthesis begins with 6-methoxypyridine-2-carboxaldehyde and piperidin-3-ylmethanamine as the starting materials.
Reaction Conditions: : The reaction is carried out under acidic conditions, often using hydrochloric acid to facilitate the formation of the dihydrochloride salt.
Purification: : The product is purified through recrystallization or other suitable purification techniques to obtain the final compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include continuous monitoring and control of reaction parameters to maintain consistency and quality.
Análisis De Reacciones Químicas
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: : The methoxy group on the pyridine ring can be oxidized to form a hydroxyl group.
Reduction: : The compound can be reduced to remove the methoxy group, resulting in a pyridine derivative.
Substitution: : The piperidine ring can undergo nucleophilic substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: : Nucleophiles like alkyl halides and amines can be used for substitution reactions.
Major Products Formed
Oxidation: : Formation of 6-hydroxypyridine derivatives.
Reduction: : Formation of pyridine derivatives without the methoxy group.
Substitution: : Formation of various substituted piperidine derivatives.
Aplicaciones Científicas De Investigación
This compound has several applications in scientific research:
Chemistry: : It is used as a building block in the synthesis of more complex organic molecules.
Biology: : It can be used as a ligand in biological assays to study receptor-ligand interactions.
Medicine: : It has potential as a lead compound in drug discovery for developing new therapeutic agents.
Industry: : It can be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which [1-(6-Methoxypyridin-2-yl)piperidin-3-yl]methanamine;dihydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to biological effects. The exact mechanism depends on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
This compound is unique in its structure and properties compared to similar compounds. Some similar compounds include:
(6-Methoxypyridin-3-yl)methanamine dihydrochloride: : This compound has a similar structure but differs in the position of the methoxy group on the pyridine ring.
Piperidin-3-ylmethanamine: : This compound lacks the methoxy group and pyridine ring, making it structurally different.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Propiedades
IUPAC Name |
[1-(6-methoxypyridin-2-yl)piperidin-3-yl]methanamine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O.2ClH/c1-16-12-6-2-5-11(14-12)15-7-3-4-10(8-13)9-15;;/h2,5-6,10H,3-4,7-9,13H2,1H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJMAXUZIOPMKMO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=N1)N2CCCC(C2)CN.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21Cl2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
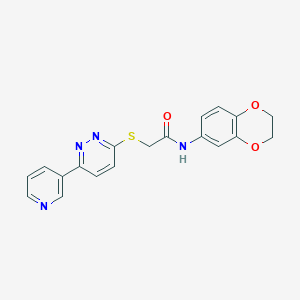
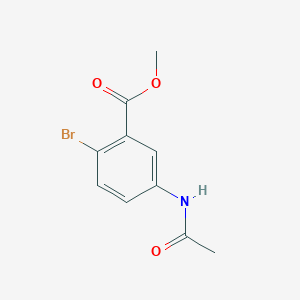
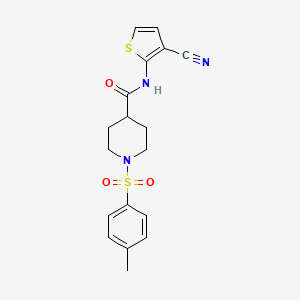
![N-(4-chlorophenyl)-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide](/img/structure/B2811006.png)



![2-ethyl-5-((3-fluorobenzyl)thio)-6-(4-methylbenzyl)-2H-pyrazolo[4,3-d]pyrimidin-7(6H)-one](/img/structure/B2811012.png)
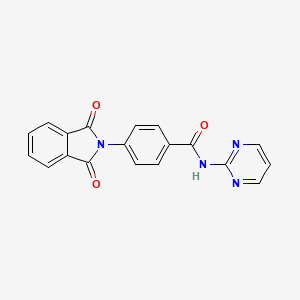
![3-({[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)-6-(4-fluorophenyl)pyridazine](/img/structure/B2811015.png)
![2-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-[4-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]cyclohexyl]propanoic acid](/img/structure/B2811017.png)
